![molecular formula C16H16O3 B1361623 4-(4-Phenoxyphenyl)butanoic acid CAS No. 6958-94-7](/img/structure/B1361623.png)
4-(4-Phenoxyphenyl)butanoic acid
Overview
Description
4-(4-Phenoxyphenyl)butanoic acid is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.3 .
Synthesis Analysis
The synthesis of 4-(4-Phenoxyphenyl)butanoic acid involves several steps. In one method, phenol, sodium hydroxide, and water are combined in a flask and heated to 60°C for 2 hours . In another method, 4-Bromodiphenyl ether is dissolved in anhydrous THF under nitrogen protection, cooled to -78°C, and N-butyllithium is added .Molecular Structure Analysis
The InChI code for 4-(4-Phenoxyphenyl)butanoic acid is 1S/C16H16O3/c17-16(18)8-4-5-13-9-11-15(12-10-13)19-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) . The compound has a rotatable bond count of 6 .Physical And Chemical Properties Analysis
4-(4-Phenoxyphenyl)butanoic acid has a molecular weight of 256.30 g/mol . It has a XLogP3 value of 3.9, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors .Scientific Research Applications
Neuroprotective Agent Research
4-(4-Phenoxyphenyl)butanoic acid: has been studied for its potential neuroprotective effects. Research suggests that its analog, 4-phenylbutyric acid (4-PBA), may have therapeutic potential for neurodegenerative diseases like Alzheimer’s and Parkinson’s. These compounds act as chemical chaperones, helping to prevent protein aggregation and protect against neuronal cell death due to endoplasmic reticulum stress .
Chromatography and Mass Spectrometry
In analytical chemistry, 4-(4-Phenoxyphenyl)butanoic acid is utilized in chromatography and mass spectrometry for the quantification of chemical chaperones in cell culture media. This is particularly relevant in research fields like neurodegeneration and cancer, where understanding the pharmacodynamics of compounds like 4-PBA is crucial .
Biopharmaceutical Production
The compound’s role as a chemical chaperone makes it valuable in biopharmaceutical production. It can assist in the proper folding of proteins, which is essential for the stability and efficacy of therapeutic proteins. This application is significant in the development of drugs for treating neurodegenerative diseases .
Controlled Environment and Cleanroom Solutions
4-(4-Phenoxyphenyl)butanoic acid: may be used in controlled environments and cleanrooms. While specific applications in this field are not detailed in the search results, compounds like this are often critical in maintaining the integrity of scientific experiments, particularly in environments where contamination control is paramount .
Advanced Battery Science and Technology
Although the direct applications in battery science are not explicitly mentioned, the compound’s potential involvement in advanced battery science and technology could be linked to its chemical properties, which might influence the development of new materials or processes in battery production .
Research on Cellular Stress Responses
The compound is used in studying cellular stress responses, particularly in the context of endoplasmic reticulum stress. This research can lead to a better understanding of diseases where stress response plays a role and can inform the development of new therapeutic strategies .
Molecular Structure Analysis
4-(4-Phenoxyphenyl)butanoic acid: is also important in the study of molecular structures. Its properties and interactions can be analyzed to understand its behavior in various chemical contexts, which is fundamental in the design of new compounds with desired biological activities .
properties
IUPAC Name |
4-(4-phenoxyphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(18)8-4-5-13-9-11-15(12-10-13)19-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPRFJSWHCNPHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290087 | |
Record name | 4-(4-phenoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenoxyphenyl)butanoic acid | |
CAS RN |
6958-94-7 | |
Record name | NSC66450 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66450 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-phenoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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